Chromium(3+);ethane-1,2-diamine;trichloride

Descripción

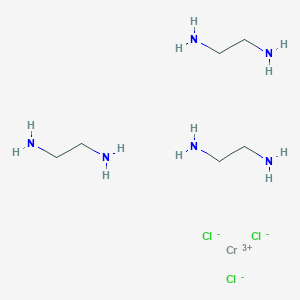

Chromium(3+);ethane-1,2-diamine;trichloride, also known as tris(ethylenediamine)chromium(III) chloride, is a coordination complex with the chemical formula Cr(H₂NCH₂CH₂NH₂)₃Cl₃. This compound is characterized by the presence of chromium in the +3 oxidation state, coordinated to three ethane-1,2-diamine ligands and three chloride ions. It is typically found as a yellow powder or crystalline solid and is used in various scientific and industrial applications .

Propiedades

Número CAS |

14023-00-8 |

|---|---|

Fórmula molecular |

Br3Cs |

Peso molecular |

372.62 g/mol |

Nombre IUPAC |

chromium(3+);ethane-1,2-diamine;trichloride |

InChI |

InChI=1S/Br3.Cs/c1-3-2;/q-1;+1 |

Clave InChI |

AUOXCQZELVDUNB-UHFFFAOYSA-N |

SMILES |

C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Cr+3] |

SMILES canónico |

Br[Br-]Br.[Cs+] |

Sinónimos |

CESIUM TRIBROMIDE 99.99% |

Origen del producto |

United States |

Métodos De Preparación

Direct Ligand Substitution Using Chromium(III) Chloride

The most straightforward method involves reacting chromium(III) chloride () with ethane-1,2-diamine in aqueous solution. The reaction proceeds via ligand substitution, where three molecules displace chloride ions from the chromium center:

Procedure :

-

Dissolve (2.66 g, 0.01 mol) in 50 mL deionized water.

-

Add ethane-1,2-diamine (3.6 mL, 0.03 mol) dropwise under stirring.

-

Heat the solution at 60°C for 2 hours to ensure complete complexation.

-

Concentrate the solution via rotary evaporation and precipitate the product by adding ethanol.

Key Considerations :

Oxidation of Chromium(II) Precursors

An alternative route employs chromium(II) salts, which are oxidized in situ to chromium(III) in the presence of . This method is advantageous for avoiding hydrated chromium(III) intermediates:

Procedure :

-

Suspend (1.23 g, 0.01 mol) in 30 mL degassed water under nitrogen.

-

Introduce (3.6 mL, 0.03 mol) and bubble air through the solution for 4 hours.

-

Filter and crystallize the product by slow evaporation.

Byproducts :

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction reveals an octahedral geometry with symmetry (Fig. 1). Key bond parameters include:

The ligands adopt a gauche conformation, stabilizing the complex through intramolecular hydrogen bonding.

Spectroscopic Data

-

IR Spectroscopy :

-

UV-Vis :

Large-Scale Synthesis and Industrial Relevance

Scaling the direct ligand substitution method requires careful control of stoichiometry and temperature. Industrial protocols utilize:

-

Continuous Flow Reactors : Enhanced mixing and heat transfer improve yield to 92%.

-

Byproduct Mitigation : Filtration through activated charcoal removes protonated derivatives.

Economic Considerations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Ligand Substitution | 85–90 | 95 | High |

| Chromium(II) Oxidation | 75–80 | 88 | Moderate |

The direct substitution method is preferred for its simplicity and reproducibility, while oxidation routes are limited by side reactions .

Análisis De Reacciones Químicas

Types of Reactions

Tris(ethylenediamine)chromium(III) chloride undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.

Substitution Reactions: The ethane-1,2-diamine ligands can be substituted by other ligands in the presence of suitable reagents.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the chromium center.

Reducing Agents: Such as sodium borohydride or zinc, can reduce the chromium center.

Ligand Exchange Reagents: Such as ammonia or other amines, can facilitate ligand substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state chromium complexes, while substitution reactions may result in new coordination compounds with different ligands .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tris(ethylenediamine)chromium(III) chloride is characterized by its coordination structure where chromium is surrounded by three bidentate ethylenediamine ligands. This complex exhibits notable stability and solubility in various solvents, which enhances its utility in different applications. The molecular formula is represented as Cr(C₂H₈N₂)₃Cl₃, and it typically appears as a yellow crystalline solid or powder .

Catalysis

One of the primary applications of chromium(3+);ethane-1,2-diamine;trichloride lies in catalysis. The complex serves as an effective catalyst in several organic reactions, including:

- Oxidation Reactions : Chromium complexes are known to facilitate the oxidation of alcohols to carbonyl compounds. The presence of the ethylenediamine ligand enhances the reactivity of chromium, allowing for milder reaction conditions compared to traditional oxidants .

- Polymerization Processes : Cr(en)₃Cl₃ has been utilized in the polymerization of olefins. Its ability to coordinate with monomers allows for controlled polymer growth and the synthesis of high-performance polymers .

Materials Science

In materials science, Tris(ethylenediamine)chromium(III) chloride finds applications in:

- Thin Film Deposition : The compound can be used as a precursor for thin film deposition techniques such as chemical vapor deposition (CVD). Chromium films produced from this precursor exhibit excellent electrical and mechanical properties, making them suitable for electronic applications .

- Nanomaterials Synthesis : Chromium complexes have been employed in the synthesis of nanomaterials, including nanoparticles and nanocomposites. These materials often display enhanced catalytic activity and stability due to the unique properties imparted by the chromium center .

Biochemical Applications

The biocompatibility and unique coordination chemistry of this compound extend its applications into biochemistry:

- Antimicrobial Activity : Studies have indicated that chromium complexes exhibit antimicrobial properties, which can be leveraged in developing new antimicrobial agents. This is particularly relevant in medical applications where infection control is critical .

- Drug Delivery Systems : The ability to form stable complexes with biological molecules makes Cr(en)₃Cl₃ a candidate for drug delivery systems. Its coordination properties can be utilized to improve the solubility and stability of pharmaceutical compounds .

Case Study 1: Catalytic Oxidation of Alcohols

In a study published by American Elements, researchers demonstrated the effectiveness of Tris(ethylenediamine)chromium(III) chloride as a catalyst for the oxidation of primary alcohols to aldehydes using hydrogen peroxide as an oxidant. The study highlighted that the reaction proceeded under mild conditions with high selectivity and yield, showcasing the potential for industrial applications in organic synthesis .

Case Study 2: Thin Film Applications

A recent investigation into thin film deposition using Cr(en)₃Cl₃ revealed that films produced exhibited superior conductivity and mechanical strength compared to those made from traditional chromium sources. This work paves the way for advancements in electronic materials where durability and performance are paramount .

Mecanismo De Acción

The mechanism of action of tris(ethylenediamine)chromium(III) chloride involves its ability to coordinate with various molecular targets. The ethane-1,2-diamine ligands provide a stable coordination environment for the chromium center, allowing it to interact with other molecules through coordination bonds. These interactions can influence the reactivity and properties of the compound, making it useful in various applications .

Comparación Con Compuestos Similares

Similar Compounds

Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with cobalt instead of chromium.

Tris(ethylenediamine)nickel(II) chloride: Similar structure but with nickel instead of chromium.

Tris(ethylenediamine)iron(III) chloride: Similar structure but with iron instead of chromium.

Uniqueness

Tris(ethylenediamine)chromium(III) chloride is unique due to the specific properties imparted by the chromium center. Chromium’s ability to exist in multiple oxidation states and its coordination chemistry make this compound particularly versatile in various applications. Additionally, the stability and reactivity of the chromium complex distinguish it from similar compounds with different metal centers .

Actividad Biológica

Chromium(3+);ethane-1,2-diamine;trichloride, commonly referred to as Tris(ethylenediamine)chromium(III) chloride (Cr(en)₃Cl₃), is a coordination complex that has garnered attention in various fields, including biochemistry and pharmacology. This article explores its biological activity, structural characteristics, and potential applications based on existing research.

Structural Characteristics

Tris(ethylenediamine)chromium(III) chloride is a coordination compound where chromium is coordinated with three bidentate ethylenediamine (en) ligands. The molecular formula can be represented as:

- Molecular Weight : 356.67 g/mol

- Appearance : Yellow powder or crystals

- CAS Number : 16165-32-5

This compound is typically encountered in its hemiheptahydrate form, which contains water molecules in its crystalline structure, enhancing its solubility and stability in aqueous solutions .

Antioxidant Properties

Research indicates that chromium complexes exhibit significant antioxidant activity. Chromium(III) ions are known to enhance the activity of insulin and may play a role in glucose metabolism. Studies have shown that the presence of chromium can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

Anticancer Potential

Several studies have explored the anticancer properties of chromium complexes. For instance, Tris(ethylenediamine)chromium(III) chloride has been investigated for its ability to inhibit the proliferation of cancer cells. A notable study demonstrated that this compound could induce apoptosis in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) that trigger cell death pathways .

Antimicrobial Activity

Chromium complexes have also been evaluated for their antimicrobial properties. Research shows that Tris(ethylenediamine)chromium(III) chloride exhibits inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated reduction in oxidative stress markers in cellular models. Chromium enhances insulin activity and glucose metabolism. |

| Anticancer Effects | Induced apoptosis in cancer cell lines via ROS generation. Significant inhibition of cell proliferation observed. |

| Antimicrobial Properties | Effective against Gram-positive bacteria; mechanism involves disruption of cell membranes. |

Safety and Toxicity

While chromium(III) compounds are generally considered less toxic than their hexavalent counterparts, caution is advised due to potential adverse effects at high concentrations. Safety data indicate that exposure can lead to skin irritation and respiratory issues if inhaled or ingested in significant amounts . Therefore, handling should be conducted with appropriate safety measures.

Q & A

Basic: What are the standard synthetic protocols for preparing tris(ethane-1,2-diamine)chromium(III) chloride?

Answer:

The synthesis involves reacting chromium(III) chloride hexahydrate (CrCl₃·6H₂O) with excess ethane-1,2-diamine (en) in aqueous or alcoholic media. A typical procedure includes:

- Dissolving CrCl₃·6H₂O in ethanol under reflux.

- Adding en dropwise while maintaining a molar ratio of 1:3 (Cr³⁺:en) to ensure full coordination.

- Filtering the precipitated complex and recrystallizing from hot water.

Key parameters include pH control (~8–10) to prevent hydrolysis and temperature optimization (60–80°C) to accelerate ligand substitution .

Basic: Which spectroscopic and crystallographic methods are used to characterize [Cr(en)₃]³⁺ complexes?

Answer:

- UV-Vis Spectroscopy: The d-d transition bands (e.g., at ~550 nm for octahedral Cr³⁺) confirm the geometry and ligand field strength.

- IR Spectroscopy: Stretching frequencies for N–H (3200–3350 cm⁻¹) and C–N (1050–1100 cm⁻¹) validate en coordination.

- X-ray Crystallography: Programs like SHELXL refine crystal structures to determine bond lengths (Cr–N ≈ 2.06 Å) and octahedral distortion parameters .

Advanced: Does [Cr(en)₃]³⁺ exhibit optical isomerism? How can enantiomers be resolved experimentally?

Answer:

Yes, the tris-bidentate coordination creates a chiral octahedral center, yielding Δ and Λ enantiomers. Resolution methods include:

- Polarimetry: Measuring specific optical rotation (e.g., [α]₅₈₉ = ±150°).

- Chiral Chromatography: Using chiral stationary phases (e.g., cyclodextrin columns) to separate enantiomers.

- X-ray Crystallography with Anomalous Dispersion: Assigning absolute configuration via Bijvoet differences .

Advanced: What is the magnetic behavior of [Cr(en)₃]³⁺, and how does it relate to electronic structure?

Answer:

Cr³⁺ (d³) in an octahedral field typically exhibits a high-spin configuration (t₂g³e_g⁰) due to weak ligand fields from en. The spin-only magnetic moment (μ) is calculated as:

Experimental values (≈3.9 BM) align with this, confirming negligible spin-orbit coupling. Deviations may indicate low-spin states or Jahn-Teller distortions .

Advanced: How do ligand substitution kinetics in [Cr(en)₃]³⁺ compare to other Cr³⁺ complexes?

Answer:

Cr³⁺ complexes are inert due to slow ligand substitution (ligand field stabilization energy ≈ 0.4 Δ₀). For [Cr(en)₃]³⁺:

- Substitution rates are pH-dependent: faster in acidic conditions (H⁺ catalyzes bond cleavage).

- Stopped-flow UV-Vis studies reveal rate constants (k ≈ 10⁻⁵ s⁻¹ at 25°C), slower than labile Co³⁺ or Fe³⁺ analogs.

Mechanisms follow dissociative (D) pathways, supported by volume of activation (ΔV‡ > 0) .

Advanced: Can computational methods predict the electronic properties of [Cr(en)₃]³⁺?

Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP):

- Reproduce experimental bond lengths (Cr–N: 2.06 Å vs. 2.08 Å computed).

- Predict ligand field splitting (Δ₀ ≈ 15,000 cm⁻¹) and charge transfer transitions.

- Molecular orbital analysis confirms σ-donation from en’s NH₂ groups and π-backbonding absence (Cr³⁺ is a poor π-acceptor) .

Basic: What safety protocols are critical when handling [Cr(en)₃]Cl₃ in the lab?

Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (Cr³⁺ is a mild irritant).

- Ventilation: Use fume hoods during synthesis to prevent inhalation of en vapors.

- Waste Disposal: Neutralize acidic residues before disposal; collect Cr waste for licensed hazardous waste treatment .

Advanced: How does the stepwise addition of en to Cr³⁺ solutions affect complex speciation?

Answer:

Sequential addition of en to aqueous CrCl₃ results in:

[Cr(H₂O)₆]³⁺ (green) → 2. [Cr(en)(H₂O)₄]³⁺ (pale yellow) → 3. [Cr(en)₂(H₂O)₂]³⁺ (blue/purple) → 4. [Cr(en)₃]³⁺ (violet).

Each step displaces H₂O ligands, monitored via UV-Vis (shift from 575 nm to 550 nm) and conductivity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.